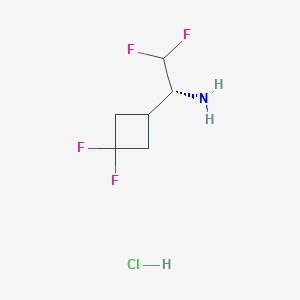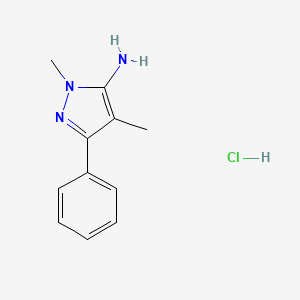
2-Methoxy-4-(trifluoromethoxy)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C10H9F3O4 and a molecular weight of 250.17 g/mol . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a phenylacetic acid backbone.
Mechanism of Action
Target of Action
It’s known that similar compounds can target the respiratory system .
Mode of Action
It’s known that similar compounds can cause respiratory irritation .
Biochemical Pathways
It’s known that similar compounds can affect the respiratory system .
Pharmacokinetics
It’s known that similar compounds can cause respiratory irritation , which may suggest some level of absorption and distribution in the body.
Result of Action
It’s known that similar compounds can cause respiratory irritation , suggesting that it may have some effect at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid. For example, the compound should be stored at ambient temperature for optimal stability . Additionally, it should be prevented from being released into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Methoxy-4-(trifluoromethoxy)phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetic acid: Similar in structure but lacks the methoxy group.
®-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Methoxy-4-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-16-8-5-7(17-10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXSQAUASZWYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2968471.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2968472.png)


![2-[6-(Dimethylamino)pyrimidin-4-yl]-5-phenyl-1H-pyrazol-3-one](/img/structure/B2968479.png)
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2968480.png)


![N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide](/img/structure/B2968484.png)

![1-{8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2968487.png)
